molecular formula C18H15N3OS B7744431 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one

Cat. No.: B7744431
M. Wt: 321.4 g/mol
InChI Key: GBOKJAIPVHKOMN-UHFFFAOYSA-N
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Description

“5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core substituted with amino, benzothiazolyl, and methylphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzothiazolyl Group: This step might involve the use of benzothiazole derivatives under specific conditions to attach the benzothiazolyl group to the pyrrolone core.

    Amination and Methylation: The final steps would involve introducing the amino and methylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzothiazolyl groups.

    Reduction: Reduction reactions could target the pyrrolone core or the benzothiazolyl group.

    Substitution: The amino and methylphenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the methylphenyl group.

    4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one: Lacks the amino group.

Uniqueness

The presence of the amino, benzothiazolyl, and methylphenyl groups in “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one” may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-11-6-8-12(9-7-11)21-10-14(22)16(17(21)19)18-20-13-4-2-3-5-15(13)23-18/h2-9H,10,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOKJAIPVHKOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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